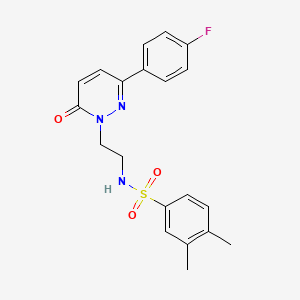![molecular formula C18H17N3O3S2 B11270716 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B11270716.png)
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenylprop-2-enamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole ring, a phenylprop-2-enamide moiety, and a dimethylsulfamoyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via sulfonation, where dimethylamine reacts with sulfur trioxide to form dimethylsulfamoyl chloride, which is then reacted with the benzothiazole derivative.
Formation of Phenylprop-2-enamide Moiety: The phenylprop-2-enamide moiety is synthesized through a condensation reaction between cinnamic acid and an appropriate amine.
Final Coupling Reaction: The final step involves coupling the benzothiazole derivative with the phenylprop-2-enamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the phenylprop-2-enamide moiety.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenylprop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, (2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenylprop-2-enamide is used in the synthesis of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. The dimethylsulfamoyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The phenylprop-2-enamide moiety may interact with proteins, inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenylprop-2-enamide
- (2E)-N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenylprop-2-enamide
- (2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenylprop-2-enamide
Uniqueness
The uniqueness of (2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenylprop-2-enamide lies in its combination of functional groups, which confer specific chemical and biological properties. The dimethylsulfamoyl group enhances solubility, while the benzothiazole ring provides stability and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H17N3O3S2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H17N3O3S2/c1-21(2)26(23,24)14-9-10-15-16(12-14)25-18(19-15)20-17(22)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,20,22)/b11-8+ |
InChI Key |
LWFKDWRKUJYVIU-DHZHZOJOSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(dimethylsulfamoyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B11270633.png)
![9-(4-bromophenyl)-N-(4-fluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11270637.png)
![N-(4-Chlorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11270652.png)


![4-[(4-Fluorobenzyl)sulfanyl]-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11270682.png)
![4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11270684.png)

![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B11270696.png)
![2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide](/img/structure/B11270700.png)
methanone](/img/structure/B11270709.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenyl)acetamide](/img/structure/B11270715.png)
![N-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11270719.png)
![N-(2,5-dimethoxyphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11270720.png)
